Ethyl Phenylsulfinylacetate
Overview
Description
Ethyl phenylsulfinylacetate, also known as phenylsulfinylacetic acid ethyl ester, is a synthetic compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . This compound is primarily used in the preparation of aldehydes and sulfoxides and has demonstrated antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl phenylsulfinylacetate can be synthesized through the reaction of ethyl bromoacetate with sodium periodate, resulting in condensation products . The reaction typically involves refluxing, dehydration, and desulfurization processes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research and development settings for use in biomolecular synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides.
Reduction: The compound can be reduced to its corresponding sulfide.
Substitution: It can participate in nucleophilic substitution reactions, particularly with active methylene compounds.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Reagents like ethyl bromoacetate are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides
Reduction: Sulfides
Substitution: Condensation products with active methylene compounds
Scientific Research Applications
Ethyl phenylsulfinylacetate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various aldehydes and sulfoxides.
Biology: The compound’s antimicrobial properties make it useful in biological studies.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is utilized in the preparation of biomolecular compounds.
Mechanism of Action
The mechanism of action of ethyl phenylsulfinylacetate involves its ability to undergo various chemical reactions, such as oxidation and substitution, which enable it to form different products. These reactions are facilitated by its molecular structure, which includes an active methylene group and a sulfinyl functional group .
Comparison with Similar Compounds
- Phenylsulfinylacetic acid methyl ester
- Phenylsulfinylacetic acid propyl ester
- Phenylsulfinylacetic acid butyl ester
Comparison: Ethyl phenylsulfinylacetate is unique due to its specific ester group, which influences its reactivity and the types of reactions it can undergo. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester provides a balance between reactivity and stability, making it a preferred choice in certain synthetic applications .
Properties
IUPAC Name |
ethyl 2-(benzenesulfinyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-13-10(11)8-14(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVJMTVECSPOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448832 | |
Record name | Ethyl Phenylsulfinylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54882-04-1 | |
Record name | Ethyl Phenylsulfinylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Ethyl 2-(phenylsulfinyl)acetate a useful reagent in organic synthesis?
A1: The paper "THE SIMPLE SYNTHESIS OF ETHYL 2,4-DIENOATES FROM ALDEHYDES AND ETHYL 2-(PHENYLSULFINYL)ACETATE" [] demonstrates the value of this compound. It's a key component in a straightforward synthesis of ethyl 2,4-dienoates, important building blocks in organic chemistry. [] The presence of the phenylsulfinyl group allows for specific chemical transformations, leading to the formation of the desired diene products.
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